molecular formula C9H4F5N B1301769 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile CAS No. 240800-44-6

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile

Cat. No. B1301769
CAS RN: 240800-44-6
M. Wt: 221.13 g/mol
InChI Key: SNKKNZSEHMTPEK-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile, also known as 2,3-DFTFPAN, is a compound with a wide range of applications in organic synthesis and scientific research. It is a fluorinated derivative of acetonitrile, and it is used as a reagent in organic synthesis due to its versatile reactivity. In the scientific research field, 2,3-DFTFPAN is used for a variety of purposes, including as a reactant in organic synthesis, as a catalyst in organic reactions, and as a reagent in the preparation of materials for analysis.

Scientific Research Applications

Reactivity and Characterization

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile exhibits unique reactivity, as seen in a study where an unexpected reactivity of its structural analog resulted in the loss of three fluorine atoms and the formation of a trimeric compound. This reactivity was characterized using NMR and MS/MS studies, highlighting the compound's unique chemical behavior and providing insights into its chemical properties (Stazi et al., 2010).

Synthesis of Analogues

The compound has been utilized in the synthesis of trifluoromethylated analogues of dihydroorotic acid. These analogues and their esters, both racemic and enantiopure forms, were synthesized using a chiral auxiliary approach. This synthesis is significant due to the orthogonal intramolecular C–F···C=O interaction observed in these compounds, which may influence their stability and reactivity (Sukach et al., 2015).

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR have been employed to characterize the structural and electronic properties of 2-(trifluoromethyl)phenylacetonitrile, a related compound. These studies provide valuable insights into the molecule's vibrational properties, charge transfer interactions, and the influence of fluorine atoms on the molecule's stability and reactivity (Padmavathy & Seshadri, 2019).

Fluorination Reagents

The compound's structural framework has been explored in the development of various fluorination reagents. These reagents are crucial in introducing fluorine atoms or fluorine-containing groups into organic molecules, significantly impacting their properties and applications in different fields such as pharmaceuticals and materials science (Umemoto, 2014).

properties

IUPAC Name

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKKNZSEHMTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371824
Record name 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

240800-44-6
Record name 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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